sodium 1-oxo-1H-isoindol-3-olate
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Overview
Description
Sodium 1-oxo-1H-isoindol-3-olate is a chemical compound with the molecular formula C8H4NNaO2 It is a sodium salt derivative of 1-oxo-1H-isoindol-3-olate, which is an aromatic heterocyclic compound This compound is characterized by its isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-oxo-1H-isoindol-3-olate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which is then converted to its sodium salt form. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-oxo-1H-isoindol-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which have different functional groups attached to the isoindoline nucleus. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Sodium 1-oxo-1H-isoindol-3-olate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of sodium 1-oxo-1H-isoindol-3-olate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases, by binding to their active sites. This inhibition leads to the suppression of inflammatory responses and other biological activities. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 1-oxo-1H-isoindol-3-olate include:
1-oxo-1H-isoindol-3-olate: The parent compound without the sodium salt.
N-substituted 1H-isoindole-1,3-dione derivatives: These compounds have various substituents attached to the nitrogen atom of the isoindoline nucleus.
Uniqueness
This compound is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its parent compound. This makes it more suitable for certain applications, such as in aqueous environments and industrial processes .
Properties
Molecular Formula |
C8H4NNaO2 |
---|---|
Molecular Weight |
169.11 g/mol |
IUPAC Name |
sodium;3-oxoisoindol-1-olate |
InChI |
InChI=1S/C8H5NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
WUPVYJJCKYSGCR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=O)[O-].[Na+] |
Origin of Product |
United States |
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